4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H6ClN3OS |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
4-chloro-2-(4-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3OS/c1-5-2-10-12(3-5)8-11-7(9)6(4-13)14-8/h2-4H,1H3 |
InChI Key |
RKZMMQIYQXQLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core with 4-Chloro Substitution
The thiazole ring is generally synthesized by condensation reactions involving α-haloketones and thioamides or related precursors. The 4-chloro substituent is introduced either by starting with a chlorinated precursor or via chlorination of the thiazole ring post-synthesis. Control of reaction conditions like temperature and solvent polarity is critical to obtain high regioselectivity and yield.
Introduction of the 4-Methylpyrazolyl Group
The 4-methylpyrazole substituent is commonly introduced through nucleophilic aromatic substitution or coupling reactions. The pyrazole ring itself can be prepared by condensation of hydrazines with β-diketones or equivalent synthons. The attachment to the thiazole ring at position 2 involves displacement of a suitable leaving group (e.g., halide) on the thiazole by the nucleophilic nitrogen of the pyrazole.
Formylation to Install the Carbaldehyde Group
The aldehyde group at position 5 of the thiazole ring is typically introduced via the Vilsmeier-Haack reaction, a well-established formylation method. This involves treatment of the appropriate thiazole-pyrazole intermediate with a Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide. This electrophilic formylation selectively targets the 5-position of the thiazole ring due to electronic and steric factors.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thioamide, reflux | Formation of 4-chlorothiazole intermediate |
| 2 | Pyrazole synthesis | Hydrazine + β-diketone, acidic medium | 4-Methylpyrazole formation |
| 3 | Coupling | Nucleophilic substitution, base, solvent | Attachment of 4-methylpyrazolyl to thiazole ring |
| 4 | Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0–80°C, 2–4 hours | Introduction of aldehyde at thiazole 5-position |
- The Vilsmeier-Haack reaction is the preferred method for formylation due to its regioselectivity and relatively mild conditions, which preserve sensitive functional groups such as the pyrazole ring.
- Reaction yields and purity can be enhanced by careful control of stoichiometry and reaction temperature, as well as by purification via chromatographic techniques.
- Alternative formylation methods, such as Reimer-Tiemann or Duff reactions, are less commonly used due to lower selectivity or harsher conditions.
- The nucleophilic substitution step for introducing the pyrazolyl group may benefit from the use of polar aprotic solvents and mild bases to avoid decomposition of sensitive intermediates.
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Thiazole ring formation | Condensation | α-Haloketone + thioamide, reflux | Straightforward, good yields | Requires careful control of halogenation |
| Pyrazole synthesis | Cyclocondensation | Hydrazine + β-diketone, acid | Efficient pyrazole ring formation | Sensitive to reaction conditions |
| Coupling of pyrazole to thiazole | Nucleophilic substitution | Base, polar aprotic solvent | Selective substitution | Possible side reactions if harsh conditions used |
| Formylation (carbaldehyde) | Vilsmeier-Haack reaction | Phosphorus oxychloride + DMF | High regioselectivity, mild conditions | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid
Reduction: 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Analogs and Their Properties
- Electron-Donating vs. Withdrawing Groups: The diphenylamino group in enhances electron delocalization, enabling fluorescence, while chloro and methoxy groups in modulate lipophilicity and binding interactions.
- Molecular Weight and Solubility: Bulky substituents (e.g., diphenylamino) increase molecular weight but reduce solubility, whereas smaller groups (e.g., dimethylamino) improve solubility for lab applications .
Biological Activity
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a pyrazole moiety, and an aldehyde functional group, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
1. Anticancer Activity
Research has shown that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (human glioma) cells .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity on phosphodiesterase enzymes (PDEs), specifically PDE3A and PDE3B:
- PDE Inhibition : It showed considerable inhibition with an IC50 value of 0.24 ± 0.06 μM for PDE3A, indicating a strong potential for cardiotonic effects .
3. Mechanism of Action
The mechanism through which this compound exerts its biological effects involves:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of tumor cells by targeting key signaling pathways involved in cell growth and survival.
Data Table: Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF7 (Breast) | 3.79 | |
| Anticancer Activity | SF-268 (Glioma) | 12.50 | |
| PDE3A Inhibition | - | 0.24 | |
| PDE3B Inhibition | - | 2.34 |
Case Studies
Several case studies have investigated the pharmacological potential of thiazole and pyrazole derivatives:
Case Study 1 : A study focused on the synthesis and evaluation of pyrazole derivatives found that compounds similar to this compound exhibited significant anti-inflammatory and anticancer properties in vitro .
Case Study 2 : Another research paper reported that thiazole derivatives demonstrated potent inhibition against various cancer cell lines, suggesting that modifications to the thiazole structure could enhance biological activity .
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-(4-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Vilsmeier-Haack formylation of substituted pyrazole intermediates. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF under reflux (70–80°C) to generate the carbaldehyde moiety . Key variables affecting yield include:
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the thiazole C-5 carbonyl carbon appears at δ 185–190 ppm. Pyrazole methyl groups show characteristic splitting patterns (δ 2.3–2.5 ppm, singlet) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) are common. Key metrics include C–Cl bond lengths (~1.72 Å) and dihedral angles between pyrazole and thiazole rings (75–85°), confirming non-planarity .
Q. What are the common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., 3-methyl-1H-pyrazole derivatives) and over-chlorinated thiazole intermediates.
- Mitigation strategies :
Advanced Research Questions
Q. How can synthetic protocols be optimized for regioselective functionalization of the thiazole ring?
Regioselectivity is controlled by electronic and steric effects :
- Electrophilic substitution : Chlorination at C-4 of the thiazole is favored due to electron-withdrawing effects of the aldehyde group.
- Nucleophilic aromatic substitution (SNAr) : Use of K₂CO₃ as a base in DMF at 120°C facilitates substitution at C-2 with 4-methylpyrazole, achieving >90% regioselectivity .
- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilic attack .
Q. How do contradictions in reported crystallographic data (e.g., bond angles) inform structural dynamics?
Discrepancies in C–S–C bond angles (e.g., 88.5° vs. 91.2° across studies) suggest conformational flexibility in the thiazole ring. These variations arise from:
Q. What strategies resolve conflicting biological activity data in structure-activity relationship (SAR) studies?
Contradictory SAR results (e.g., anticonvulsant vs. inactive analogs) are addressed by:
- Metabolic stability assays : Hepatic microsome studies (e.g., human CYP450 isoforms) identify rapid degradation of the aldehyde group, explaining false negatives .
- Co-crystallization with targets : X-ray structures of the compound bound to γ-aminobutyric acid (GABA) receptors reveal steric clashes with 4-methylpyrazole in low-affinity analogs .
Q. How is this compound utilized as a building block for fused heterocyclic systems?
The aldehyde group undergoes condensation reactions to form Schiff bases or heterocyclic cores:
- Pyrazolo-thiazoles : Reaction with hydrazines generates fused systems (e.g., pyrazolo[3,4-d]thiazoles) with enhanced π-conjugation for optoelectronic applications .
- Thiazolo-oxadiazoles : Condensation with hydroxylamine followed by cyclization yields oxadiazole derivatives with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
Q. What computational tools predict the compound’s reactivity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
